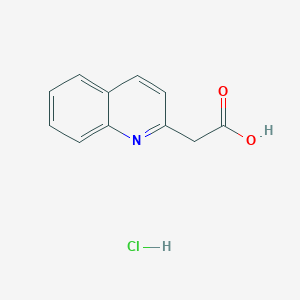

2-(Quinolin-2-YL)acetic acid hydrochloride

Description

Historical Context and Evolution of Quinoline-Based Pharmacophores

The story of quinoline (B57606) in medicine is intrinsically linked to the treatment of malaria. The first notable quinoline-based pharmacophore was quinine (B1679958), an alkaloid extracted from the bark of the Cinchona tree. Its use in treating malaria dates back centuries, and its isolation in 1820 marked a pivotal moment in pharmacology. The success of quinine spurred chemists to develop synthetic analogues, leading to the creation of a new class of antimalarial drugs known as the 4-aminoquinolines. Among these, chloroquine (B1663885), synthesized in 1934, became a widely used and effective treatment for malaria for many decades.

The evolution of quinoline-based pharmacophores did not stop at antimalarial agents. The versatility of the quinoline scaffold allowed for its incorporation into a diverse array of therapeutic agents with a wide spectrum of biological activities. For instance, the fluoroquinolones, such as ciprofloxacin (B1669076) and levofloxacin, emerged as a major class of antibacterial agents. In the realm of oncology, quinoline derivatives like camptothecin (B557342) and its analogues, topotecan (B1662842) and irinotecan, have been developed as potent anticancer drugs. Furthermore, the quinoline core is present in drugs with various other applications, including the local anesthetic dibucaine (B1670429) and the anti-tuberculosis agent bedaquiline. This rich history underscores the enduring importance of the quinoline scaffold as a "privileged structure" in medicinal chemistry, consistently providing a robust framework for the design of new and effective drugs.

Significance of the Quinoline-Acetic Acid Scaffold in Drug Discovery

The quinoline-acetic acid scaffold, which combines the quinoline nucleus with an acetic acid moiety, represents a significant area of interest in drug discovery. The quinoline core itself provides a rigid, aromatic platform that can be readily functionalized at various positions to modulate its biological activity, selectivity, and pharmacokinetic properties. The addition of an acetic acid group introduces a key functional handle that can participate in various biological interactions.

Research into compounds containing the quinoline-acetic acid scaffold has revealed a broad range of biological activities. For example, certain quinoline-2-one derivatives, which are structurally related to the quinoline-acetic acid scaffold, have demonstrated potential as antitumor, anti-inflammatory, and antioxidant agents. sapub.org Studies on other related derivatives, such as those of quinoline-4-carboxylic acid, have shown anti-inflammatory and analgesic properties. nih.gov The diverse biological activities associated with this scaffold highlight its potential as a versatile platform for the development of new therapeutic agents targeting a wide range of diseases.

Overview of Research Trajectories for 2-(Quinolin-2-YL)acetic Acid Hydrochloride

While publicly available research specifically detailing the biological activities of this compound is limited, the established importance of the quinoline scaffold and the known activities of related derivatives provide a clear indication of potential research trajectories. The presence of this compound in the patent literature suggests that it has been a subject of investigation in industrial drug discovery programs.

Based on the activities of structurally similar compounds, research on this compound could logically explore several therapeutic areas. One promising avenue is in the field of oncology. Numerous quinoline derivatives have been investigated for their anticancer properties, and the acetic acid moiety could be leveraged to target specific enzymes or receptors involved in cancer cell proliferation.

Another potential area of investigation is in the development of anti-inflammatory agents. The structural similarities to other quinoline carboxylic acids that have demonstrated anti-inflammatory and analgesic effects suggest that this compound could be a candidate for development in this therapeutic area. nih.gov Furthermore, the broad biological activity profile of the quinoline nucleus means that screening for antimicrobial, antiviral, and other activities could also be a fruitful research direction. researchgate.net

Future research on this compound would likely involve its synthesis and purification, followed by a comprehensive evaluation of its biological activities through in vitro and in vivo screening assays. Structure-activity relationship (SAR) studies, involving the synthesis and testing of a series of related analogues, would also be crucial to optimize its potency and selectivity for a particular biological target.

Data Tables

Table 1: Physicochemical Properties of 2-(Quinolin-2-YL)acetic Acid and its Hydrochloride Salt

| Property | 2-(Quinolin-2-YL)acetic acid | This compound |

| CAS Number | 284477-00-5 nih.gov | 25888-68-0 fluorochem.co.uk |

| Molecular Formula | C₁₁H₉NO₂ nih.gov | C₁₁H₁₀ClNO₂ fluorochem.co.uk |

| Molecular Weight | 187.19 g/mol nih.gov | 223.65 g/mol |

| IUPAC Name | 2-quinolin-2-ylacetic acid nih.gov | 2-quinolin-2-ylacetic acid;hydrochloride |

| Synonyms | Quinolin-2-ylacetic acid, 2-Quinolineacetic acid nih.gov | Not specified |

| Appearance | Not specified | Not specified |

Data for 2-(Quinolin-2-YL)acetic acid sourced from PubChem. Data for the hydrochloride salt sourced from commercial suppliers.

Table 2: Reported Biological Activities of Selected Quinoline Derivatives

| Compound Class | Example(s) | Reported Biological Activity | Reference(s) |

| 4-Aminoquinolines | Chloroquine | Antimalarial | |

| Fluoroquinolones | Ciprofloxacin | Antibacterial | |

| Camptothecin Analogues | Topotecan, Irinotecan | Anticancer | |

| Quinoline-2-one derivatives | Various substituted derivatives | Antitumor, Anti-inflammatory, Antioxidant | sapub.orgresearchgate.net |

| Quinoline-4-carboxylic acid derivatives | Various substituted derivatives | Anti-inflammatory, Analgesic | nih.gov |

| 2,4-disubstituted quinoline derivatives | Various derivatives | Anti-tuberculosis, Antiprotozoal, Anthelmintic | researchgate.net |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-quinolin-2-ylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2.ClH/c13-11(14)7-9-6-5-8-3-1-2-4-10(8)12-9;/h1-6H,7H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRAYSEMHJSWQRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30509798 | |

| Record name | (Quinolin-2-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25888-68-0 | |

| Record name | (Quinolin-2-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 2 Quinolin 2 Yl Acetic Acid Hydrochloride and Its Derivatives

Established Synthetic Routes for the 2-(Quinolin-2-YL)acetic Acid Moiety

The construction of the quinoline (B57606) core, a bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, has been a subject of extensive research for over a century. wikipedia.orgacs.org The synthesis of derivatives bearing an acetic acid group at the 2-position often relies on adaptations of these classical methods or the derivatization of simpler quinoline precursors.

Classical Quinoline Synthesis Approaches for Acetic Acid Derivatives

Several named reactions are foundational to quinoline synthesis, though not all directly yield a 2-acetic acid substituent. They often require modification or produce isomers that provide insight into the challenges of regioselectivity. The most relevant classical methods include the Friedländer, Pfitzinger, and Combes syntheses. wikipedia.orgmdpi.compharmaguideline.com

The Friedländer synthesis is a particularly straightforward and widely utilized method, involving the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an active α-methylene group, such as a β-ketoester, often under acidic or basic conditions. researchgate.netorientjchem.org To obtain a 2-(quinolin-2-yl)acetic acid derivative, a suitable carbonyl compound like ethyl 4-oxobutanoate (B1241810) could theoretically be used, followed by hydrolysis of the resulting ester.

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by reacting isatin (B1672199) with a carbonyl compound under basic conditions. mdpi.compharmaguideline.com While this method typically yields substitution at the 4-position, it is a cornerstone of classical quinoline carboxylic acid synthesis. mdpi.com

Other significant classical routes, such as the Skraup and Doebner-von Miller syntheses, are powerful for creating the quinoline ring system but are generally more suited for producing unsubstituted or differently substituted quinolines. mdpi.comiipseries.org

Table 1: Overview of Selected Classical Quinoline Syntheses

| Synthesis Name | Reactants | Typical Product | Applicability to 2-Acetic Acid Derivatives |

| Friedländer Synthesis | o-Aminobenzaldehyde/ketone + Carbonyl compound with α-methylene group | 2- and/or 3-substituted quinolines | High: Can be adapted by choosing an appropriate carbonyl component. researchgate.netuop.edu.pk |

| Pfitzinger Reaction | Isatin + Carbonyl compound | 2- and/or 3-substituted quinoline-4-carboxylic acids | Indirect: Primarily yields 4-carboxy derivatives. mdpi.compharmaguideline.com |

| Combes Synthesis | Arylamine + 1,3-Dicarbonyl compound | 2,4-disubstituted quinolines | Moderate: Requires specific dicarbonyl precursors. wikipedia.orgiipseries.org |

| Conrad-Limpach Synthesis | Aniline + β-ketoester | 4-quinolones or 2-quinolones depending on temperature | Indirect: Primarily yields quinolones, not quinoline acetic acids directly. wikipedia.orgpharmaguideline.com |

Multicomponent Reaction Strategies in Quinoline-Acetic Acid Synthesis

Multicomponent reactions (MCRs) have become powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. researchgate.net Several MCRs have been developed for the synthesis of substituted quinolines.

One notable approach is the Povarov reaction , which is an MCR that typically involves an aniline, an aldehyde, and an activated alkene to form tetrahydroquinolines, which can subsequently be oxidized to quinolines. mdpi.comiipseries.org Variations of this reaction using alkynes have also been reported. mdpi.com For instance, a titanium-catalyzed three-component coupling of anilines, aminonaphthalenes, or heterocyclic amines can produce diimines, which upon treatment with acetic acid, cyclize to form quinoline derivatives. acs.org Furthermore, zinc(II) triflate has been used to catalyze the multicomponent coupling of alkynes, amines, and aldehydes to produce 2,3-disubstituted quinolines under solvent-free conditions. rsc.org These MCR strategies offer a convergent and efficient pathway to highly functionalized quinoline cores that can incorporate or be elaborated to the desired acetic acid side chain.

Derivatization from Precursor Molecules

An alternative and common strategy for synthesizing 2-(quinolin-2-yl)acetic acid is the modification of pre-existing quinoline molecules. This approach leverages readily available starting materials.

A primary precursor for this method is quinaldine (2-methylquinoline). The methyl group at the 2-position can be functionalized through various synthetic steps. For example, the methyl group can undergo radical halogenation followed by cyanation to introduce a cyanomethyl group. Subsequent hydrolysis of the nitrile furnishes the desired acetic acid side chain.

Another pathway begins with quinoline-2-carboxylic acid . Standard homologation procedures, such as the Arndt-Eistert reaction, can be employed to extend the carboxylic acid by one methylene (B1212753) unit, converting it into 2-(quinolin-2-yl)acetic acid. vanderbilt.edu Alternatively, quinoline-2-carboxylic acid can be converted to its corresponding acid chloride, which can then be reacted with diazomethane. The resulting diazoketone can undergo a Wolff rearrangement in the presence of water to yield the target acetic acid. vanderbilt.edu Studies have also shown the conversion of quinoline-2-carboxylic acid into quinoline-2-carbohydrazide, which serves as a versatile intermediate for further derivatization. ajchem-a.com

Novel and Green Chemistry Approaches in Quinoline-Acetic Acid Synthesis

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods. nih.gov These "green" approaches aim to reduce the use of hazardous solvents and reagents, minimize waste, and lower energy consumption, often leading to higher efficiency and simpler work-up procedures. acs.orgnih.gov

Key green strategies applied to quinoline synthesis include:

Microwave-assisted synthesis: This technique can dramatically reduce reaction times from hours to minutes and often improves yields compared to conventional heating. nih.govresearchgate.net

Use of green solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or ionic liquids is a central tenet of green chemistry. researchgate.net For example, a mixture of water and acetic acid has been used as a green solvent system for quinoline synthesis. researchgate.net

Catalysis: The use of reusable catalysts, such as nanocatalysts, can improve the efficiency and sustainability of reactions. acs.org Nickel- and copper-catalyzed syntheses have been developed for quinoline derivatives, operating under milder conditions than many classical methods. rsc.orgorganic-chemistry.org

Visible-light photoredox catalysis: This emerging field uses light as a traceless reagent to drive chemical reactions, often under very mild conditions. organic-chemistry.org Visible-light-mediated oxidative cyclization has been used to produce quinolines from 2-aminobenzyl alcohols and secondary alcohols. organic-chemistry.org

Table 2: Comparison of Conventional vs. Green Synthesis Approaches for Quinolines

| Feature | Conventional Methods (e.g., Skraup) | Green Chemistry Methods |

| Reaction Conditions | Often harsh (high temperatures, strong acids). nih.gov | Typically milder (room temperature, microwave irradiation). researchgate.netorganic-chemistry.org |

| Solvents | Often uses hazardous or volatile organic solvents. | Emphasizes water, ethanol, or solvent-free conditions. researchgate.net |

| Catalysts | May use stoichiometric, corrosive reagents (e.g., H₂SO₄). uop.edu.pk | Employs reusable catalysts (e.g., nanocatalysts) or photocatalysts. acs.orgorganic-chemistry.org |

| Byproducts | Can generate significant chemical waste. acs.org | Designed for high atom economy and minimal byproducts. researchgate.net |

| Energy Consumption | Prolonged heating requires significant energy. | Reduced reaction times (microwaves) or ambient temperature (photocatalysis) save energy. researchgate.netmdpi.com |

Functional Group Interconversions and Modifications of the 2-(Quinolin-2-YL)acetic Acid Core

Functional group interconversions are essential reactions in organic synthesis that transform one functional group into another, allowing for the fine-tuning of a molecule's structure and properties. numberanalytics.com For 2-(quinolin-2-yl)acetic acid, modifications can target either the acetic acid side chain or the quinoline ring system itself.

Oxidation and Reduction Pathways of the Quinoline Ring System

The quinoline ring system, while aromatic, can undergo both oxidation and reduction, although it is generally resistant to oxidation. pharmaguideline.comorientjchem.org

Oxidation: The nitrogen atom in the quinoline ring can be oxidized to form a quinoline-N-oxide . This transformation is typically achieved using oxidizing agents like hydrogen peroxide in acetic acid or peracetic acid. bsu.edu The N-oxide is an important intermediate that can facilitate further substitutions on the quinoline ring. Enzymatic oxidation offers a green and highly selective alternative for modifying the quinoline nucleus. For example, certain microbial enzymes can hydroxylate the quinoline ring at specific positions, such as the C-4 position, even in the presence of a substituent at the C-2 position. rsc.org

Reduction: The pyridine part of the quinoline ring is more susceptible to reduction than the benzene part. Mild reduction of quinoline with reagents like tin and hydrochloric acid selectively reduces the pyridine ring to yield 1,2,3,4-tetrahydroquinoline . uop.edu.pk Catalytic hydrogenation using a platinum catalyst can lead to the complete reduction of both rings, producing decahydroquinoline. uop.edu.pk These reduction reactions allow for the conversion of the planar, aromatic quinoline core into a three-dimensional, saturated heterocyclic structure, significantly altering its chemical properties.

Nucleophilic and Electrophilic Substitution Reactions on the Quinoline Scaffold

The quinoline ring system is a fused heterocycle consisting of a benzene ring and a pyridine ring. This structure dictates the regioselectivity of substitution reactions. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it susceptible to nucleophilic attack, while the benzene ring is comparatively electron-rich and thus the site for electrophilic substitution. researchgate.netyoutube.comyoutube.com

Electrophilic Substitution: Electrophilic aromatic substitution (EAS) on the quinoline scaffold occurs primarily on the benzene ring, as the pyridine ring is deactivated. youtube.com Reactions such as nitration and sulfonation proceed under vigorous conditions. uop.edu.pk Substitution typically yields a mixture of products at positions C-5 and C-8. youtube.comuop.edu.pkquimicaorganica.org For instance, nitration with a mixture of fuming nitric acid and fuming sulfuric acid gives both 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pk The preference for the 5- and 8-positions is attributed to the greater stability of the cationic intermediate formed during the reaction. quimicaorganica.org The presence of the 2-(acetic acid hydrochloride) substituent is expected to influence the regioselectivity of these reactions, though the fundamental preference for the carbocyclic ring remains.

Nucleophilic Substitution: Conversely, nucleophilic substitution reactions target the electron-deficient pyridine ring, with substitution occurring preferentially at the C-2 and C-4 positions. researchgate.netyoutube.comuop.edu.pk Since the parent compound, 2-(Quinolin-2-YL)acetic acid hydrochloride, already has a substituent at the C-2 position, nucleophilic attack would likely be directed to the C-4 position, provided a suitable leaving group is present. The reactivity of the quinoline nucleus in nucleophilic substitutions is also influenced by the reaction conditions and the nature of the nucleophile. mdpi.com For example, quinoline can react with sodamide to form 2-aminoquinoline (B145021) or with potassium hydroxide (B78521) at high temperatures to yield 2-hydroxyquinoline, demonstrating the susceptibility of the C-2 position to nucleophilic attack. uop.edu.pk

The table below summarizes the general regioselectivity of substitution reactions on the quinoline ring.

| Reaction Type | Reagents (Example) | Primary Positions |

| Electrophilic Substitution | ||

| Nitration | HNO₃ / H₂SO₄ | C-5 and C-8 uop.edu.pk |

| Sulfonation | Fuming H₂SO₄ | C-5 and C-8 uop.edu.pk |

| Bromination | Br₂ / H₂SO₄ | C-5 and C-8 youtube.com |

| Nucleophilic Substitution | ||

| Amination | NaNH₂ | C-2 and C-4 uop.edu.pk |

| Hydroxylation | KOH | C-2 and C-4 uop.edu.pk |

| Alkylation | n-BuLi | C-2 uop.edu.pk |

Derivatization of the Acetic Acid Moiety

The carboxylic acid group of 2-(Quinolin-2-YL)acetic acid is a versatile functional handle for a wide array of chemical transformations. These modifications can lead to the synthesis of esters, amides, and other functional derivatives, significantly expanding the chemical space of the parent molecule.

A primary method for derivatization involves the activation of the carboxylic acid. Conversion to an acyl chloride, for instance by treatment with thionyl chloride, creates a highly reactive intermediate. arkat-usa.org This acyl chloride can then be reacted with various nucleophiles such as amines or alcohols to form the corresponding amides or esters. arkat-usa.org

Another common strategy is the formation of hydrazides. Reacting the parent acid's ester form, such as ethyl (quinolin-8-yloxy)acetate, with hydrazine (B178648) hydrate (B1144303) yields the corresponding acetohydrazide. arkat-usa.orgresearchgate.net This hydrazide can serve as a building block for further synthesis, for example, by condensation with aldehydes to form Schiff bases (N'-arylidene-acetohydrazides). researchgate.netsapub.org

Furthermore, the carboxylic acid moiety can be directly coupled with amines or alcohols using standard coupling agents or by conversion to other activated forms. For instance, 2-hydrazinoquinoline (B107646) has been developed as a derivatization agent for the LC-MS analysis of carboxylic acids, forming stable derivatives through an esterification-like reaction. nih.govresearchgate.net

The table below outlines several common derivatization reactions for the acetic acid moiety.

| Reaction Type | Reagent(s) | Product Type |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) | Acyl Chloride arkat-usa.org |

| Esterification | Alcohol, Acid Catalyst | Ester researchgate.net |

| Amide Formation | Amine, Coupling Agent or via Acyl Chloride | Amide arkat-usa.org |

| Hydrazide Formation | Hydrazine Hydrate (from ester) | Acetohydrazide arkat-usa.orgresearchgate.net |

| Schiff Base Formation | Aldehyde (from hydrazide) | N'-arylidene-acetohydrazide researchgate.netsapub.org |

Stereoselective Synthesis of Chiral 2-(Quinolin-2-YL)acetic Acid Analogs

The creation of chiral molecules, which are non-superimposable mirror images of each other (enantiomers), is of paramount importance in chemistry. For analogs of 2-(Quinolin-2-YL)acetic acid, chirality can be introduced either at the α-carbon of the acetic acid side chain or through the creation of axial chirality if a bulky substituent is introduced, leading to hindered rotation.

Several advanced strategies are available for stereoselective synthesis. One powerful technique is Dynamic Kinetic Resolution (DKR) . DKR combines the rapid racemization of a starting material with a stereoselective reaction, allowing for the theoretical conversion of 100% of the starting material into a single enantiomer of the product. This has been successfully applied to the synthesis of axially chiral quinoline derivatives. researchgate.net For example, the biocatalytic DKR of 2-(quinoline-8-yl)benzaldehydes using ketoreductases (KREDs) can produce chiral alcohols with excellent enantiomeric excess. researchgate.net Similarly, transition metal catalysts, such as those based on iridium, have been used in DKR for the synthesis of atropisomers bearing both central and axial chirality. researchgate.net

Another approach involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical course of a reaction, and are subsequently removed. For example, chiral amino acids have been used in acid-catalyzed reactions to achieve the diastereoselective synthesis of quinazolinone compounds. mdpi.com

Asymmetric catalysis , where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, is a highly efficient method. This includes phase-transfer catalysis, silver-catalyzed asymmetric cycloadditions, and peptide-catalyzed atroposelective reactions. mdpi.com For instance, the highly enantioselective addition of indole (B1671886) to a sulfonyl amide, catalyzed by bifunctional aminothioureas, has been used to create chiral precursors for complex heterocyclic molecules. nih.gov

The table below summarizes some advanced methods for stereoselective synthesis applicable to creating chiral analogs.

| Method | Catalyst/Auxiliary Example | Type of Chirality |

| Dynamic Kinetic Resolution (DKR) | Ketoreductases (KREDs) researchgate.net | Axial, Central |

| Dynamic Kinetic Resolution (DKR) | Iridium-based catalysts researchgate.net | Axial, Central |

| Asymmetric Catalysis | Peptide catalysts mdpi.com | Axial |

| Asymmetric Catalysis | Silver-based catalysts mdpi.com | Axial (N-N) |

| Chiral Auxiliary | Chiral amino acids mdpi.com | Diastereoselective Synthesis |

Advanced Spectroscopic Characterization and Analytical Methodologies for 2 Quinolin 2 Yl Acetic Acid Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 2-(Quinolin-2-YL)acetic acid hydrochloride in solution. By analyzing the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's connectivity and stereochemistry can be constructed.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, the protons of the quinoline (B57606) ring system exhibit characteristic chemical shifts in the aromatic region (approximately 7.0-9.0 ppm). The specific coupling patterns (e.g., doublets, triplets, multiplets) and their coupling constants (J values) provide information about the substitution pattern on the quinoline core. The methylene (B1212753) protons (CH₂) of the acetic acid side chain are expected to appear as a singlet in the range of 3.5-4.5 ppm. The acidic proton of the carboxylic acid group is often broad and can be observed in the downfield region of the spectrum, typically above 10 ppm, and its signal may disappear upon exchange with D₂O. The protonation of the quinoline nitrogen by hydrochloric acid will influence the chemical shifts of the adjacent protons, causing them to shift further downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by revealing the chemical shifts of each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid group is characteristically found in the highly deshielded region of the spectrum, generally between 170 and 185 ppm. The carbon atoms of the quinoline ring appear in the aromatic region (approximately 120-150 ppm), with the carbon atom attached to the nitrogen atom showing a distinct chemical shift. The methylene carbon of the acetic acid moiety typically resonates in the range of 35-45 ppm. Theoretical calculations and comparisons with spectra of related quinoline derivatives can aid in the precise assignment of each carbon signal.

A comprehensive analysis often involves two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), which identifies proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence), which correlates directly bonded proton and carbon atoms, to definitively assign all signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Quinoline Aromatic Protons | 7.0 - 9.0 | 120 - 150 |

| Methylene Protons (-CH₂-) | 3.5 - 4.5 | 35 - 45 |

| Carboxylic Acid Proton (-COOH) | > 10 (broad) | - |

| Carbonyl Carbon (-C=O) | - | 170 - 185 |

Note: These are general predicted ranges and actual values can vary based on solvent and experimental conditions.

Mass Spectrometry Techniques for Molecular Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insight into its structure through fragmentation analysis.

Electrospray Ionization (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. In positive ion mode, the molecule is expected to be readily protonated, yielding a prominent pseudomolecular ion peak [M+H]⁺ corresponding to the mass of the free base plus a proton. The presence of the hydrochloride salt means that the molecular weight of the free base, 2-(Quinolin-2-YL)acetic acid (C₁₁H₉NO₂), is 187.19 g/mol . Therefore, the expected m/z for the [M+H]⁺ ion would be approximately 188.19. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula with a high degree of confidence.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments can be performed on the [M+H]⁺ ion to induce fragmentation and generate a characteristic fragmentation pattern. Common fragmentation pathways for compounds of this nature include the loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO) from the carboxylic acid group. Cleavage of the bond between the methylene group and the quinoline ring can also occur, leading to the formation of a stable quinolin-2-ylmethyl cation. The analysis of these fragment ions provides valuable structural information that complements the data obtained from NMR spectroscopy.

Table 2: Expected Mass Spectrometry Data for 2-(Quinolin-2-YL)acetic Acid

| Ion | Description | Expected m/z |

| [M+H]⁺ | Pseudomolecular ion of the free base | ~188.19 |

| [M-H₂O+H]⁺ | Loss of water from the [M+H]⁺ ion | ~170.18 |

| [M-CO₂H₂+H]⁺ | Loss of the carboxylic acid group | ~143.07 |

Note: The molecular formula of the free base is C₁₁H₉NO₂. The molecular weight of this compound (C₁₁H₁₀ClNO₂) is 223.65 g/mol .

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is employed to identify the functional groups present in this compound by probing their characteristic vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to display several key absorption bands. A broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is often involved in hydrogen bonding. The C=O stretching vibration of the carbonyl group in the carboxylic acid will give rise to a strong, sharp peak typically in the range of 1700-1730 cm⁻¹. The presence of the quinoline ring will be indicated by C=C and C=N stretching vibrations within the aromatic region (1450-1620 cm⁻¹) and C-H stretching vibrations above 3000 cm⁻¹. The N-H stretching vibration from the protonated quinoline nitrogen may also be observed.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While the O-H stretch is often weak in Raman, the C=O stretch gives a moderately intense band. The aromatic ring vibrations of the quinoline system are typically strong and well-defined in the Raman spectrum, providing a characteristic fingerprint of the molecule. The symmetric breathing modes of the quinoline ring are particularly Raman active.

Table 3: Characteristic Vibrational Spectroscopy Bands for this compound

| Functional Group | Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |

| Carbonyl | C=O stretch | 1700-1730 (strong) | Moderate |

| Quinoline Ring | C=C, C=N stretch | 1450-1620 | Strong |

| Aromatic C-H | C-H stretch | > 3000 | Moderate |

| Aliphatic C-H | C-H stretch | 2850-2960 | Moderate |

X-ray Crystallography for Solid-State Structure Determination

Chromatographic and Separation Techniques for Purity Assessment

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for separating it from any impurities or related substances.

A reversed-phase HPLC (RP-HPLC) method is commonly employed for the analysis of such compounds. In a typical setup, a C18 stationary phase is used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase is a critical parameter that affects the retention of the analyte due to the presence of the ionizable carboxylic acid and the basic quinoline nitrogen.

Detection is typically achieved using a UV-Vis detector, as the quinoline ring system exhibits strong absorbance in the UV region. The method would be validated for parameters such as linearity, precision, accuracy, specificity, and robustness to ensure its suitability for quantitative analysis. The retention time of the main peak corresponding to this compound provides a means of identification, while the area of the peak is proportional to its concentration, allowing for the determination of purity. Any impurities present in the sample would appear as separate peaks in the chromatogram.

Pharmacological Investigations and Diverse Biological Activities of 2 Quinolin 2 Yl Acetic Acid Hydrochloride Derivatives

Anti-infective Applications

The quinoline (B57606) ring is a foundational structure in the development of various therapeutic agents, demonstrating notable efficacy against a spectrum of infectious diseases. ymerdigital.com Researchers have extensively modified this scaffold to enhance its biological activities, leading to the discovery of potent antibacterial, antimalarial, antifungal, and antiviral agents. researchgate.netresearchgate.net

Derivatives of quinoline have shown significant potential as antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com The antibacterial effectiveness of these compounds is often evaluated by their minimum inhibitory concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a bacterium.

Research has demonstrated that novel quinoline derivatives can exhibit potent antibacterial effects. For instance, a series of nineteen new quinoline derivatives were synthesized and tested against a panel of bacteria. nih.gov Among them, a quinolone-coupled hybrid, compound 5d , showed a particularly strong and broad-spectrum effect, with MIC values ranging from 0.125 to 8 μg/mL against most of the tested Gram-positive and Gram-negative strains. nih.gov This activity was significantly better than the lead compound it was derived from. nih.gov Molecular docking studies suggest that compound 5d may target both bacterial LptA and Topoisomerase IV proteins, contributing to its broad-spectrum efficacy. nih.gov

In another study, quinoline-2-one derivatives were identified as promising agents against multidrug-resistant Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Compounds 6c , 6l , and 6o from this series displayed significant antibacterial activity against the evaluated Gram-positive pathogens. nih.gov Similarly, other research highlighted a derivative, compound 11 , which showed superior antibacterial activity against S. aureus with a MIC value of 6.25 µg/ml, outperforming reference drugs like Chloramphenicol and Ampicillin. biointerfaceresearch.com

Further investigations into modified ciprofloxacin (B1669076) derivatives revealed that a compound designated as C was highly effective against E. coli, with inhibition zones of 30mm and 33mm at concentrations of 250 and 500 μg/mL, respectively. The presence of an NH group in compound C is thought to increase the electron density, thereby activating the benzene (B151609) ring and enhancing its antibacterial effect against E. coli.

Table 1: Antibacterial Activity of Selected Quinoline Derivatives

| Compound | Test Organism | Activity Measurement | Result | Citation |

|---|---|---|---|---|

| 5d | Gram-positive & Gram-negative strains | MIC | 0.125–8 μg/mL | nih.gov |

| 11 | Staphylococcus aureus | MIC | 6.25 µg/ml | biointerfaceresearch.com |

| C | Escherichia coli | Zone of Inhibition | 30 mm (at 250 μg/mL) |

| C | Escherichia coli | Zone of Inhibition | 33 mm (at 500 μg/mL) | |

The quinoline core is historically significant in the fight against malaria, with quinine (B1679958) being one of the earliest and most effective treatments. nih.gov Modern research continues to explore quinoline derivatives for new antimalarial agents, particularly in light of growing drug resistance. nih.govnih.gov

In vitro evaluations of newly synthesized quinoline derivatives against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, have shown promising results. nih.gov Several compounds demonstrated moderate to high antimalarial activity, with IC₅₀ values (the concentration required to inhibit 50% of parasite growth) ranging from 0.014 to 5.87 μg/mL. nih.gov Specifically, compounds 4b , 4g , 4i , and 12 exhibited excellent activity against P. falciparum, comparable to the standard antimalarial drug chloroquine (B1663885). nih.gov

The versatility of the quinoline structure allows for its use in creating hybrid molecules to combat drug-resistant malaria. sciencescholar.us Studies have also investigated the antileishmanial properties of 2-substituted quinolines. nih.gov Oral administration of 2-n-propyl quinoline at 50 mg/kg/day for five days in an experimental model of visceral leishmaniasis resulted in an 87% reduction in parasitic load. nih.gov A longer, ten-day treatment with the same compound achieved a 99% reduction in the parasite burden, highlighting its potential as a powerful antiparasitic agent. nih.gov

Table 2: Antimalarial and Antiparasitic Activity of Selected Quinoline Derivatives

| Compound | Target Organism | Activity Measurement | Result | Citation |

|---|---|---|---|---|

| 4b, 4g, 4i, 12 | Plasmodium falciparum | IC₅₀ | <0.5 μg/mL | nih.gov |

| General Derivatives | Plasmodium falciparum | IC₅₀ | 0.014–5.87 μg/mL | nih.gov |

| 2-n-propyl quinoline | Leishmania | Parasitic Load Reduction | 87% (5-day treatment) | nih.gov |

| 2-n-propyl quinoline | Leishmania | Parasitic Load Reduction | 99% (10-day treatment) | nih.gov |

The pharmacological utility of quinoline derivatives extends to combating fungal and viral infections. researchgate.netnih.gov Several studies have reported the synthesis of quinoline-based compounds with significant antifungal and antiviral activities. nih.govnih.gov

In the realm of antifungal research, a series of quinoline derivatives were tested for their in vitro activity. nih.gov Compounds 2-[(3-Hydroxyphenylimino)methyl]quinolin-8-ol (8) , 2-[(4-hydroxyphenylimino)methyl]quinolin-8-ol (9) , and 2-[(2,5-dichloro-4-nitrophenylamino)methoxymethyl]quinolin-8-ol (10) demonstrated antifungal effects that were comparable to or even higher than the standard antifungal drug fluconazole. nih.gov Other studies have confirmed the broad-spectrum antifungal potential of quinoline derivatives against various plant pathogenic fungi. mdpi.com

Regarding antiviral applications, quinoline derivatives have been investigated for their ability to inhibit viral replication. nih.gov For example, a study on 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives found that several compounds could inhibit Zika virus (ZIKV) replication. nih.gov Specifically, compounds 141a , 141b , 142 , and 143 were shown to reduce ZIKV RNA production, with some exhibiting activity similar to mefloquine, a known antimalarial drug also found to have anti-ZIKV properties. nih.gov

Anticancer and Antitumor Research

Quinoline derivatives represent a significant class of compounds in anticancer drug discovery, exhibiting cytotoxic effects against various cancer cell lines through mechanisms that include the induction of apoptosis and modulation of the cell cycle. researchgate.netnih.gov

Numerous studies have documented the potent cytotoxic and antiproliferative activities of quinoline-based compounds against a wide range of human cancer cell lines.

A novel quinoline derivative, 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) , demonstrated significant cytotoxic effects on several cancer cell lines. nih.gov The IC₅₀ values were determined to be 3.3 µg/mL for liver cancer (HepG2), 23 µg/mL for colon cancer (HCT-116), 3.1 µg/mL for breast cancer (MCF-7), and 9.96 µg/mL for lung cancer (A549) cells. nih.gov These findings align with reports that the parent compound, 5-methyl-5H-indolo[2,3-b]quinoline, is a promising precursor for developing new anticancer drugs. nih.gov

In another study, a series of pyrazolo[4,3-f]quinoline derivatives were synthesized and screened for their antiproliferative activity. mdpi.com Compounds 1M , 2E , and 2P were particularly effective, inhibiting the growth of six different human cancer cell lines (ACHN, HCT-15, MM231, NCI-H23, NUGC-3, and PC-3) with GI₅₀ (concentration for 50% growth inhibition) values below 8 µM. mdpi.com

Furthermore, research on an aryl ester synthesized from quinoline-2-carboxylic acid revealed potent cytotoxicity against prostate cancer (PC3) cells, with an IC₅₀ value of 26 µg/mL. nih.gov The antiproliferative results indicated that the viability of PC3 cells decreased in a concentration-dependent manner upon treatment with the compound. nih.gov

Table 3: Cytotoxic Activity of Selected Quinoline Derivatives on Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Activity Measurement | Result | Citation |

|---|---|---|---|---|

| BAPPN | HepG2 (Liver) | IC₅₀ | 3.3 µg/mL | nih.gov |

| BAPPN | HCT-116 (Colon) | IC₅₀ | 23 µg/mL | nih.gov |

| BAPPN | MCF-7 (Breast) | IC₅₀ | 3.1 µg/mL | nih.gov |

| BAPPN | A549 (Lung) | IC₅₀ | 9.96 µg/mL | nih.gov |

| 1M, 2E, 2P | Various (6 lines) | GI₅₀ | < 8 µM | mdpi.com |

| Quinoline-2-carboxylic acid aryl ester | PC3 (Prostate) | IC₅₀ | 26 µg/mL | nih.gov |

The anticancer effects of quinoline derivatives are often mediated by their ability to induce programmed cell death (apoptosis) and interfere with the normal progression of the cell cycle in cancer cells. nih.govnih.gov

A study on a quinoline-2-carboxylic acid aryl ester demonstrated that its cytotoxic effect on PC3 prostate cancer cells is achieved by inducing apoptosis. nih.gov The compound caused a significant blockage of the S phase of the cell cycle and led to the characteristic ladder pattern of internucleosomal DNA fragmentation, a hallmark of apoptosis. nih.gov Further analysis showed a significant increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, which in turn enhanced the activity of caspases-7 and -9. nih.gov

Flow cytometry analysis of cancer cells treated with other potent quinoline derivatives has also confirmed their ability to modulate the cell cycle. nih.gov These compounds were found to cause cell cycle arrest at different phases, such as the G₁/S and G₂/M transitions, preventing cancer cells from dividing and proliferating. nih.govnih.gov For example, Luteolin, a flavonoid with a structure that can be conceptually related to parts of the quinoline scaffold, induces apoptosis and cell cycle arrest at the G2/M phase in esophageal squamous cell carcinoma cells. oncotarget.com This process was associated with an increase in the expression of the p21 and p53 proteins and apoptosis-related proteins like Bim and cytochrome C. oncotarget.com The induction of apoptosis by these compounds is a key mechanism behind their antiproliferative activity. nih.govmdpi.com

Inhibition of Angiogenesis and Metastasis

Derivatives of 2-(quinolin-2-yl)acetic acid have been identified as potent inhibitors of angiogenesis, the physiological process through which new blood vessels form from pre-existing vessels. This process is crucial for tumor growth and metastasis.

One notable derivative, 2-[(E)-2-(Quinolin-2-yl)vinyl]phenol, also known as quininib (B610386), has been shown to robustly inhibit developmental angiogenesis in zebrafish models at concentrations of 4–10 μM. nih.govnih.gov Further studies demonstrated its significant anti-angiogenic activity in human endothelial cells, murine aortic ring explants, and in a mouse model of oxygen-induced retinopathy. nih.govnih.gov Profiling screens against 153 angiogenic and inflammatory targets revealed that quininib's anti-angiogenic effects are not due to direct inhibition of Vascular Endothelial Growth Factor (VEGF) receptors. Instead, it functions as an antagonist of cysteinyl leukotriene receptors 1 and 2 (CysLT1 and CysLT2). nih.govnih.gov Other research has focused on benzo[g]quinazoline (B13665071) derivatives as inhibitors of VEGFR-2, a key mediator of tumor neovascularization, with some compounds showing inhibitory concentrations (IC50) comparable to the established drug sorafenib (B1663141). mdpi.com

In the context of metastasis, the spread of cancer cells to new areas of the body, certain quinoline derivatives have also shown promise. A study on 2-furanylvinylquinoline derivatives identified that (E)-6-methoxy-3-(4-methoxyphenyl)-2-[2-(5-nitrofuran-2-yl)vinyl]quinoline (compound 10c) could suppress the migration and invasion of H1299 human lung cancer cells in vitro. daneshyari.comnih.govresearchgate.net This compound was found to inhibit the phosphorylation of Akt and ERK, which are critical for cell migration, and reduce the activity of matrix metalloproteinases MMP-2 and MMP-9, enzymes that are essential for the breakdown of the extracellular matrix during invasion. daneshyari.comnih.govresearchgate.net

Table 1: Selected Quinoline Derivatives with Anti-Angiogenic and Anti-Metastatic Activity

| Compound Name | Biological Activity | Model System(s) | Key Findings |

|---|---|---|---|

| 2-[(E)-2-(Quinolin-2-yl)vinyl]phenol (quininib) | Anti-angiogenesis | Zebrafish, HMEC-1 cells, Murine aortic ring, Mouse OIR model | Robustly inhibits developmental and pathological angiogenesis by antagonizing CysLT1 and CysLT2 receptors. nih.govnih.gov |

| (E)-6-methoxy-3-(4-methoxyphenyl)-2-[2-(5-nitrofuran-2-yl)vinyl]quinoline | Anti-metastasis | H1299 human lung cancer cells | Inhibits cell migration and invasion; reduces activity of MMP-2 and MMP-9. daneshyari.comnih.govresearchgate.net |

| Benzo[g]quinazoline Derivatives | Anti-angiogenesis | In vitro enzyme assay | Inhibit VEGFR-2 with IC50 values comparable to sorafenib. mdpi.com |

Anti-inflammatory and Immunomodulatory Roles

The quinoline scaffold is a core component of various compounds investigated for anti-inflammatory properties. researchgate.net The mechanism often involves the modulation of key inflammatory pathways and mediators.

For instance, the anti-angiogenic compound quininib also demonstrates anti-inflammatory potential through its antagonism of cysteinyl leukotriene receptors. nih.gov Leukotrienes are potent inflammatory mediators involved in various inflammatory diseases. By blocking their receptors, quininib can interfere with the inflammatory cascade. nih.govnih.gov

Other research has synthesized and evaluated various quinoline derivatives for their ability to reduce inflammation. In a xylene-induced ear edema test in mice, certain 1-oxa-3,5-diaza-anthracen-6-one and cyclopenta[a]anthracene derivatives with a quinoline core showed potent anti-inflammatory activity, in some cases exceeding that of the reference drug ibuprofen. researchgate.net One of the most effective compounds, when tested in lipopolysaccharide (LPS)-stimulated mouse macrophages, significantly inhibited the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) in a dose-dependent manner. researchgate.net

Furthermore, a study investigating an indolo[2,3-b]quinoline derivative loaded into starch nanoparticles found it could mitigate methotrexate-induced inflammation in an experimental model. nih.gov The treatment led to a significant reduction in inflammatory markers and was supported by histopathological examination showing minimal inflammatory infiltration in liver and lung tissues. nih.gov Structure-activity relationship (SAR) studies suggest that the anti-inflammatory activity of quinoline derivatives is highly dependent on the type and position of substituents on the quinoline ring, with different substitutions targeting different enzymes and receptors like COX and TRPV1. researchgate.net

Neuropharmacological Aspects (e.g., Anticonvulsant, Neuroprotective Agents)

Quinoline derivatives have emerged as a significant class of compounds with diverse neuropharmacological activities, including anticonvulsant and neuroprotective effects. nih.govresearchgate.net

Anticonvulsant Activity: Several studies have reported the synthesis of quinoline and quinazolinone derivatives with significant anticonvulsant properties. jst.go.jpmdpi.commdpi.comresearchgate.net In preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet or scPTZ) induced seizure tests, these compounds have shown considerable efficacy. jst.go.jpmdpi.com For example, a series of 8-substituted quinolines containing a 2-hydroxypropyloxyquinoline moiety displayed excellent anticonvulsant activity. jst.go.jp Specifically, compound 20 (8-(3′-(4″-phenylpiperazino)-2′-hydroxypropyloxy)quinoline) was identified as being potent. jst.go.jp Other quinazoline (B50416) derivatives have demonstrated protection against myoclonic seizures, with some being 3-4 times more potent than the established drug ethosuximide. mdpi.com The anticonvulsant action is often attributed to the modulation of GABA-A receptors, a key inhibitory neurotransmitter system in the brain. nih.gov

Neuroprotective Properties: Beyond anticonvulsant effects, quinoline derivatives are being explored for their potential to protect neurons from damage and degeneration, which is a hallmark of diseases like Alzheimer's and Parkinson's. nih.govresearchgate.netnih.gov Research has focused on their ability to act as multifunctional agents. Molecular docking simulations predict that certain derivatives can inhibit key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and catechol-O-methyltransferase (COMT). nih.govresearchgate.netnih.gov By inhibiting these enzymes, these compounds could help restore neurotransmitter balance and reduce oxidative stress. The neuroprotective effects are also linked to their ability to mitigate excitotoxicity induced by molecules like quinolinic acid, a process involving the over-activation of NMDA receptors and subsequent neuronal damage. core.ac.uk

Table 2: Neuropharmacological Activity of Selected Quinoline Derivatives

| Compound Class | Activity | Test Model | Key Findings |

|---|---|---|---|

| 8-Substituted Quinolines | Anticonvulsant | MES, scMet | Compounds with a 2-hydroxypropyloxyquinoline moiety showed excellent activity. jst.go.jp |

| Quinazolinone Derivatives | Anticonvulsant | scPTZ | Some compounds were 3-4 fold more potent than ethosuximide. mdpi.com |

| Designed Quinoline Derivatives | Neuroprotective | Molecular Docking | Predicted to inhibit AChE, MAO-B, and COMT. nih.govnih.gov |

Other Emerging Biological Activities

Antioxidant Properties

The antioxidant potential of quinoline derivatives has been a subject of significant investigation. nih.govresearchgate.netnih.gov These compounds can scavenge harmful free radicals, which are implicated in a wide range of diseases. Their antioxidant activity is often predicted based on parameters like ionization potential and bond dissociation energies, which relate to their ability to donate hydrogen atoms or single electrons to neutralize radicals. nih.govresearchgate.netnih.gov

In computational studies, the antioxidant efficiency of strategically designed quinoline derivatives was compared with reference compounds. The most promising candidates were found to be more efficient than Trolox, a well-known antioxidant standard, although less efficient than ascorbate (B8700270) (Vitamin C). researchgate.netnih.gov The antioxidant properties of these derivatives make them promising candidates for conditions associated with high levels of oxidative stress, including neurodegenerative diseases. researchgate.netmdpi.com Some quinoline-hydrazone derivatives have also been synthesized and tested for their antioxidant activity using the DPPH radical scavenging assay, showing notable efficacy. nih.gov

Plant Growth Regulation (Rhizogenesis Stimulation)

An interesting and distinct application of quinoline acetic acid derivatives is in the field of agriculture as plant growth regulators. bohrium.commedicine.dp.ua Specifically, derivatives of 2-((6-R-quinolin-4-yl)thio)acetic acid have been studied for their ability to stimulate rhizogenesis, the formation of roots. bohrium.commedicine.dp.uaresearchgate.net

These compounds are considered synthetic analogues of auxins, a class of plant hormones that play a primary role in coordinating many growth and behavioral processes in the plant's life cycle. bohrium.comnih.gov In experiments using explants of Paulownia clone 112 in vitro, the addition of these quinoline derivatives to the nutrient medium significantly increased root formation. bohrium.commedicine.dp.uaresearchgate.net

The study found that the sodium salt of 2-((quinolin-4-yl)thio)acetic acid (QAC-5) was a particularly potent stimulator of rhizogenesis, more so than the corresponding acid form (QAC-1). bohrium.comresearchgate.net Conversely, the introduction of alkoxy groups at the 6th position or a methyl group at the 2nd position of the quinoline ring tended to reduce the root-stimulating activity of the compounds. medicine.dp.uaresearchgate.net These findings highlight the potential of these specific quinoline derivatives as effective, low-cost substances for promoting root growth in microclonal plant propagation. bohrium.commedicine.dp.ua

Mechanistic Elucidations of Biological Action for 2 Quinolin 2 Yl Acetic Acid Hydrochloride and Its Analogs

Cellular Mechanisms of Action

Beyond direct enzyme inhibition, the biological effects of 2-(quinolin-2-YL)acetic acid and its analogs are manifested through various cellular mechanisms. These include interactions with nucleic acids and critical structural proteins, leading to the disruption of essential cellular processes.

The planar aromatic structure of the quinoline (B57606) ring is a key feature that allows some of its derivatives to function as DNA intercalating agents. nih.govmdpi.com Intercalation involves the insertion of the planar molecule between the base pairs of the DNA double helix, causing structural distortions and interfering with DNA replication and transcription. mdpi.comnih.gov A series of quinoline-glucose hybrids have been designed and synthesized as potential DNA bisintercalators, and their binding to calf thymus DNA has been confirmed through spectroscopic analysis. nih.gov

This ability to interact with DNA is often linked to the inhibition of topoisomerase enzymes. nih.govmdpi.com Topoisomerases are vital for managing DNA topology during cellular processes, and their inhibition can lead to the accumulation of DNA strand breaks and ultimately trigger apoptosis. nih.govmdpi.comdrugbank.com For example, certain pyrazolo[4,3-f]quinoline derivatives have been shown to inhibit both Topoisomerase I and IIα. mdpi.com Compound 2E from this series was a particularly effective inhibitor of Topoisomerase IIα, demonstrating 88.3% inhibition of its catalytic activity. mdpi.com The broader class of quinolone antibiotics, which share structural similarities, are well-known for trapping topoisomerase-DNA complexes, a mechanism that relies on drug intercalation into the DNA at the site of cleavage. researchgate.net

The cellular cytoskeleton, particularly microtubules, is another target for quinoline-based compounds. A class of analogs known as Quinolin-6-yloxyacetamides (QAs) have been identified as microtubule-destabilizing agents. mdpi.comsemanticscholar.org These compounds were found to be potent anti-proliferative agents that disrupt the microtubule cytoskeleton, leading to mitotic arrest and cell death. mdpi.comsemanticscholar.org

Further investigation revealed that QAs inhibit tubulin polymerization in vitro. mdpi.comsemanticscholar.org X-ray crystallography studies have successfully identified that these molecules bind to the colchicine (B1669291) site on tubulin, clarifying the molecular basis for their microtubule-destabilizing activity. mdpi.comsemanticscholar.org Compounds QA₁ and QA₂ were particularly potent, inducing mitotic aberrations at concentrations as low as 100 nM and showing sub-micromolar IC₅₀ values against human cancer cell lines. mdpi.com

Table 2: Anti-proliferative Activity of Quinolin-6-yloxyacetamide (QA) Analogs

| Compound | A2780 Cell Line IC₅₀ (µM) | A549 Cell Line IC₅₀ (µM) | Mechanism | Reference |

|---|---|---|---|---|

| QA₁ | 0.14 ± 0.01 | 0.13 ± 0.01 | Microtubule destabilization; Binds to colchicine site on tubulin. | mdpi.com |

| QA₂ | 0.13 ± 0.01 | 0.11 ± 0.01 | Microtubule destabilization; Binds to colchicine site on tubulin. | mdpi.com |

| QA₃ | 0.54 ± 0.05 | 0.43 ± 0.03 | Microtubule destabilization; Binds to colchicine site on tubulin. | mdpi.com |

Targeting protein-protein interactions (PPIs) is an increasingly important strategy in drug discovery. The aforementioned 2-(quinolin-3-yl)acetic acid derivatives (LEDGINs) are a prime example of small molecules designed to inhibit such an interaction. nih.govbohrium.com Their mechanism of action is centered on the disruption of the crucial interaction between the HIV-1 integrase enzyme and its cellular cofactor, the Lens Epithelium-Derived Growth Factor (LEDGF/p75). nih.govnih.gov

LEDGF/p75 acts as a chromatin-tethering factor for the integrase, guiding the viral DNA for integration into active regions of the host genome. bohrium.com By binding to the integrase at the same site as LEDGF/p75, LEDGINs competitively inhibit this interaction, thereby preventing the integration of the viral genome and halting HIV-1 replication. nih.govbohrium.com This makes these quinoline acetic acid analogs genuine small-molecule protein-protein interaction inhibitors (SMPPIIs). nih.gov

Induction of Oxidative Stress and Reactive Oxygen Species Generation

The biological activities of quinoline derivatives, including analogs of 2-(quinolin-2-yl)acetic acid, are in some cases linked to their ability to induce oxidative stress by promoting the generation of reactive oxygen species (ROS). ROS are chemically reactive molecules containing oxygen, such as superoxide (B77818) radicals, hydroxyl radicals, and hydrogen peroxide, which can cause significant damage to cellular components when present in excess. mdpi.commdpi.commdpi.com This disruption of the cellular redox balance is a key mechanism underlying the therapeutic or toxic effects of various compounds. frontiersin.org

Research has shown that certain quinoline-containing compounds can trigger ROS production through various mechanisms. One proposed mechanism involves the inhibition of cellular detoxification pathways. For instance, some antimalarial quinoline drugs are thought to inhibit the detoxification of heme, a byproduct of hemoglobin digestion by the parasite. researchgate.net This inhibition leads to an accumulation of free hemin (B1673052), which can catalyze peroxidase reactions, generating ROS and causing oxidative stress to the parasite. researchgate.net

Specific analogs have demonstrated potent ROS-inducing capabilities. A novel quinoline derivative, QuinDer1, was found to generate high levels of ROS in Leishmania amazonensis, suggesting its antileishmanial action is mediated by mitochondrial oxidative stress. nih.gov Similarly, cupric 8-quinolinoxide (CuQ), a quinoline-metal complex, has been shown to induce genotoxicity in both bacterial and mammalian cells through a ROS-dependent mechanism. nih.gov The generation of ROS by CuQ was confirmed using fluorescent probes and was linked to DNA damage and the induction of the p53 protein, a key player in the cellular response to DNA damage. nih.gov

Furthermore, quinolinic acid, a dicarboxylic acid derivative of quinoline, can produce ROS through Fenton-like reactions, particularly when it forms complexes with transition metals like iron. nih.gov While it can also exhibit antioxidant properties at lower concentrations, its ability to generate ROS at higher, pathophysiological concentrations highlights the dual nature of quinoline derivatives in modulating cellular redox states. nih.gov The acetic acid moiety itself has been reported to enhance ROS production in certain cancer cells, which could potentially complement the action of the quinoline core. nih.gov This induction of oxidative stress can lead to a cascade of downstream events, including DNA damage, activation of stress-response pathways, and ultimately, cell death. nih.govmdpi.com

Table 1: Examples of Quinoline Analogs and their ROS-Generating Mechanisms This table is interactive. You can sort and filter the data.

| Compound/Analog | Organism/Cell Line | Observed Effect | Proposed Mechanism | Reference(s) |

|---|---|---|---|---|

| QuinDer1 | Leishmania amazonensis | High generation of ROS | Mitochondrial oxidative stress | nih.gov |

| Chloroquine (B1663885) (analog) | Plasmodium | ROS generation, oxidative stress | Inhibition of heme detoxification, hemin buildup | researchgate.net |

| Cupric 8-quinolinoxide (CuQ) | Bacteria, HL60 & V79 cells | Genotoxicity, DNA damage, p53 induction | ROS generation, possibly via Fenton-like reaction | nih.gov |

Apoptotic Cascade Activation

Following the induction of cellular stress and cell cycle arrest, many quinoline derivatives trigger programmed cell death, or apoptosis. This process is crucial for eliminating damaged or cancerous cells and is executed by a family of proteases called caspases. researchgate.net Analogs of 2-(quinolin-2-yl)acetic acid have been shown to activate these apoptotic cascades through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The activation of initiator caspases, such as caspase-8 (extrinsic) and caspase-9 (intrinsic), is a critical early step. The quinoline derivative PQ1 was found to induce apoptosis in breast cancer cells by activating both caspase-8 and caspase-9. nih.govresearchgate.net This dual activation leads to the subsequent cleavage and activation of the executioner caspase, caspase-3, which is considered a hallmark of apoptosis. nih.govresearchgate.net Similarly, the indoloquinoline derivative IQDMA was shown to upregulate the Fas ligand (FasL), a key component of the extrinsic pathway, leading to the sequential activation of caspase-8 and caspase-3. nih.gov

The intrinsic pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bad) and anti-apoptotic members (e.g., Bcl-2). Several quinoline derivatives modulate the balance of these proteins to favor apoptosis. Treatment with the analog YCJ-02 resulted in increased levels of the pro-apoptotic proteins Bax and Bad, alongside a decrease in the anti-apoptotic protein Bcl-2. acs.org The derivative PQ1 was also found to increase Bax levels, promoting the release of cytochrome c from the mitochondria, which is a key step in activating caspase-9. nih.govresearchgate.net This pro-apoptotic shift in the Bax/Bcl-2 ratio is a common mechanism reported for various quinoline-based compounds. frontiersin.orgresearchgate.net

Ultimately, these pathways converge on the activation of executioner caspases like caspase-3. The overexpression and cleavage of caspase-3 have been observed in response to treatment with numerous quinoline derivatives, confirming their ability to execute the final stages of apoptosis. acs.orgnih.govnih.gov For instance, quinolinic acid induced apoptosis in human astrocytes with a marked overexpression of active caspase-3. nih.gov This activation of the caspase cascade ensures the orderly dismantling of the cell, a key therapeutic goal in cancer treatment.

Table 3: Apoptotic Pathways Activated by Quinoline Analogs This table is interactive. You can sort and filter the data.

| Compound/Analog | Cell Line(s) | Key Apoptotic Events | Reference(s) |

|---|---|---|---|

| PQ1 | T47D (Breast Cancer) | ↑ Caspase-8, ↑ Caspase-9, ↑ Caspase-3, ↑ Bax | nih.govresearchgate.net |

| IQDMA | K562 (Leukemia) | ↑ FasL, ↑ Caspase-8, ↑ Caspase-3 | nih.gov |

| YCJ-02 | QBC-939, HuCCT1 (Cholangiocarcinoma) | ↑ Bax, ↑ Bad, ↓ Bcl-2, ↑ Cleaved Caspase-3 | acs.org |

| Quinolinic Acid | Human Astrocytes | ↑ Active Caspase-3 | nih.gov |

Subcellular Localization and Binding Site Analysis

Understanding the biological action of a compound requires identifying not only its molecular target but also its specific binding site. For 2-(quinolin-2-yl)acetic acid and its analogs, computational and experimental methods have begun to elucidate these interactions at an atomic level. Molecular docking is a key computational technique used to predict the preferred orientation and binding affinity of a compound within the three-dimensional structure of a target protein. smolecule.com

Studies on various quinoline derivatives have identified binding interactions with a range of biological targets. The amino acid moiety at position 2 of the quinoline ring, as present in 2-(quinolin-2-yl)acetic acid, is believed to be crucial for binding. It can form favorable hydrogen bonding networks and electrostatic interactions that help stabilize the ligand-protein complex. smolecule.com For example, molecular docking studies of 2-substituted quinoline derivatives have shown enhanced binding interactions with bacterial target proteins, with binding energies indicating stable complex formation. smolecule.com

Specific binding sites have been characterized for several analogs. As mentioned previously, allosteric inhibitors based on the quinolinic acid scaffold bind to a pocket at the dimer interface of the HIV-1 integrase, interacting with residues like T125, Q95, W131, and T174. researchgate.net In a different context, quinoline derivatives have been investigated as inhibitors of the epidermal growth factor receptor (EGFR). Docking studies revealed that substitutions on the quinoline ring, such as a 6-methoxy group, can enhance binding affinity to the EGFR active site through increased electron density and favorable hydrophobic interactions. smolecule.com Other research has identified that certain aromatic residues, including Phe44, His53, and Tyr130, flank the binding site for inhibitors within the enzyme microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of the 2 Quinolin 2 Yl Acetic Acid Scaffold

Impact of Substituents on Quinoline (B57606) Ring Positions

The quinoline ring, a fused bicyclic system of benzene (B151609) and pyridine (B92270), offers multiple positions for substitution, each capable of significantly altering the molecule's pharmacological profile. The nature and position of these substituents can modulate properties such as potency, selectivity, and pharmacokinetics.

Research on related quinoline structures provides a framework for understanding these effects. For instance, in studies of quinoline carboxylic acids, bulky, hydrophobic substituents at the C2 position were found to be necessary for certain inhibitory activities. nih.gov This suggests that for the 2-(quinolin-2-yl)acetic acid scaffold, modifications to the aromatic rings or the addition of groups at various positions could be critical.

Substitutions on the benzo portion of the ring also play a pivotal role. The introduction of a fluorine atom at the C6 position, for example, is a common strategy in the design of quinolone antibacterials to enhance activity. slideshare.net Similarly, studies on 2-arylquinolines have shown that C6-substituted compounds can display potent and selective anticancer properties. rsc.org Electron-donating or -withdrawing groups at positions C5, C6, and C7 can influence the electronic distribution of the entire ring system, thereby affecting interactions with biological targets. For example, some studies have indicated that an amino group at the C5 position can contribute to antibacterial activity. slideshare.net

The following table summarizes the general impact of substituents on the quinoline ring based on studies of various quinoline derivatives.

| Position | Substituent Type | General Impact on Biological Activity | Reference Example |

|---|---|---|---|

| C2 | Bulky, hydrophobic groups (e.g., biphenyl) | Often necessary for potent activity, providing key hydrophobic interactions. | Brequinar (a quinoline-4-carboxylic acid) nih.gov |

| C4 | Amino group | Can be essential for binding to certain receptors. | 4-Aminoquinolines (antimalarials) nih.gov |

| C6 | Fluorine | Frequently enhances antibacterial and anticancer activity. | Fluoroquinolones, C6-substituted 2-phenylquinolines slideshare.netrsc.org |

| C7 | Piperazine, Pyrrolidine | Often leads to active antibacterial compounds. | Quinolone antibacterials slideshare.net |

Role of the Acetic Acid Moiety and its Modifications

The acetic acid group is a critical pharmacophoric feature, primarily due to its acidic nature. In many biologically active arylalkanoic acids, the carboxylic acid is essential for activity, often participating in ionic interactions with receptor sites. pharmacy180.com Studies on related structures, such as indole (B1671886) acetic acid derivatives and other quinoline carboxylic acids, have shown that replacing the carboxyl group with other functionalities, like amides, typically leads to a decrease or complete loss of activity. nih.govyoutube.com This suggests a strict structural requirement for the acidic moiety. nih.gov

The distance between the acidic center and the aromatic ring is also crucial. For arylalkanoic acids, an optimal distance is typically one carbon atom separating the two, as is the case in the 2-(quinolin-2-yl)acetic acid scaffold. pharmacy180.com Increasing this distance generally diminishes activity. pharmacy180.com

Given the importance of the carboxylic acid, modifications often focus on bioisosteric replacement. This strategy aims to retain the essential acidic character while improving other properties like metabolic stability, membrane permeability, or toxicity. openaccessjournals.comresearchgate.net Common bioisosteres for a carboxylic acid include tetrazoles, sulfonamides, and hydroxamic acids. openaccessjournals.com The 5-substituted 1H-tetrazole is a particularly well-known and frequently used replacement, as its acidity is comparable to that of a carboxylic acid. openaccessjournals.com

| Original Moiety | Potential Bioisostere | Rationale for Replacement | Potential Outcome |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 5-Tetrazole | Similar pKa and spatial arrangement to the carboxylate group. | Maintain biological activity, potentially improve metabolic stability. openaccessjournals.com |

| Sulfonamide (-SO₂NHR) | Maintains acidic proton and hydrogen bonding capabilities. | Can alter lipophilicity and binding interactions. openaccessjournals.com | |

| Hydroxamic Acid (-CONHOH) | Acts as an acidic group and has metal-chelating properties. | May improve lipophilicity but can have bioavailability or toxicity issues. openaccessjournals.com |

Influence of Bridging Linkers and Heterocyclic Annulations

Incorporating bridging linkers or fusing additional rings (annulation) to the 2-(quinolin-2-yl)acetic acid scaffold are advanced strategies for developing new analogues. Linkers can connect the quinoline core to another pharmacophore, creating hybrid molecules with potentially novel or enhanced activities. Studies on HIV-1 integrase inhibitors utilized functionalized spacers like amides, hydrazides, and ureas to link a quinoline subunit to another aromatic ring. nih.gov Among these, amide derivatives proved to be the most promising, suggesting that the nature of the linker is critical for optimizing biological response. nih.gov

Heterocyclic annulation involves fusing another ring system onto the quinoline scaffold. This creates a more complex, rigid structure that can alter the molecule's shape, electronic properties, and interaction with biological targets. dntb.gov.uamdpi.com For example, fusing a triazole or pyrazole (B372694) ring to the quinoline core can lead to compounds with distinct adenosine (B11128) receptor antagonist profiles or anti-inflammatory properties. nih.gov Such modifications can significantly expand the chemical space and lead to the discovery of compounds with novel mechanisms of action.

Stereochemical Considerations and Enantiomeric Purity on Biological Activity

Stereochemistry is a fundamental aspect of drug action, as biological systems like enzymes and receptors are chiral. nih.gov While the parent 2-(quinolin-2-yl)acetic acid is achiral, introducing a substituent on the α-carbon of the acetic acid moiety (the carbon adjacent to both the quinoline ring and the carboxyl group) would create a chiral center.

It is well-established that enantiomers of a chiral drug can have widely different pharmacological activities, potencies, and metabolic fates. nih.gov Research on chiral tetrahydroquinoline derivatives has demonstrated that pure enantiomers can exhibit significant differences in their biological effects. nih.gov Often, the desired activity resides predominantly in one enantiomer, while the other may be less active, inactive, or even contribute to undesirable effects. nih.govnih.gov Therefore, if a chiral analogue of 2-(quinolin-2-yl)acetic acid were to be developed, the evaluation of the individual, enantiomerically pure compounds would be essential to fully characterize its pharmacological profile and maximize its therapeutic potential.

Computational Chemistry and Chemoinformatic Approaches in Research on 2 Quinolin 2 Yl Acetic Acid Hydrochloride

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In the context of quinoline (B57606) derivatives, 3D-QSAR studies, which utilize methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are frequently employed. nih.govbiointerfaceresearch.com These models correlate the three-dimensional structural features of molecules with their observed biological activities. nih.gov

Ligand-based drug design leverages the knowledge of known active compounds to design new, potentially more potent analogs. fiveable.me For quinoline derivatives, researchers have successfully developed 3D-QSAR models with high statistical precision and predictive power. For instance, one study on quinoline-based compounds reported a model with robust correlation coefficients (R² = 0.98, Q² = 0.68 for CoMFA), indicating its reliability. biointerfaceresearch.com Analysis of the contour maps generated from these models reveals which structural modifications—such as adjustments to steric and electrostatic fields—are likely to enhance biological activity. nih.gov This information guides the rational design of new derivatives with improved properties. nih.govresearchgate.net For example, based on QSAR model insights, new quinoline compounds have been proposed as potent inhibitors against various cancer cell lines. biointerfaceresearch.com

Table 1: Statistical Parameters from a 3D-QSAR Study on Quinoline Derivatives

| Parameter | CoMFA Model | CoMSIA Model | Description |

| R² (Correlation Coefficient) | 0.98 | 0.98 | Measures the goodness of fit of the model to the training data. |

| Q² (Cross-validated R²) | 0.68 | 0.57 | Measures the internal predictive ability of the model. |

| r²ext (External Validation R²) | 0.96 | 0.97 | Measures the predictive ability of the model on an external test set. |

This table is generated based on data from a representative study on quinoline derivatives and illustrates the statistical robustness of the developed QSAR models. biointerfaceresearch.com

Molecular Docking and Dynamics Simulations for Target Interaction Prediction